

Roniciclib cyclin-dependent kinase signaling pathway

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Compound Focus: Roniciclib

CAS No.: 1223498-69-8

Cat. No.: S548254

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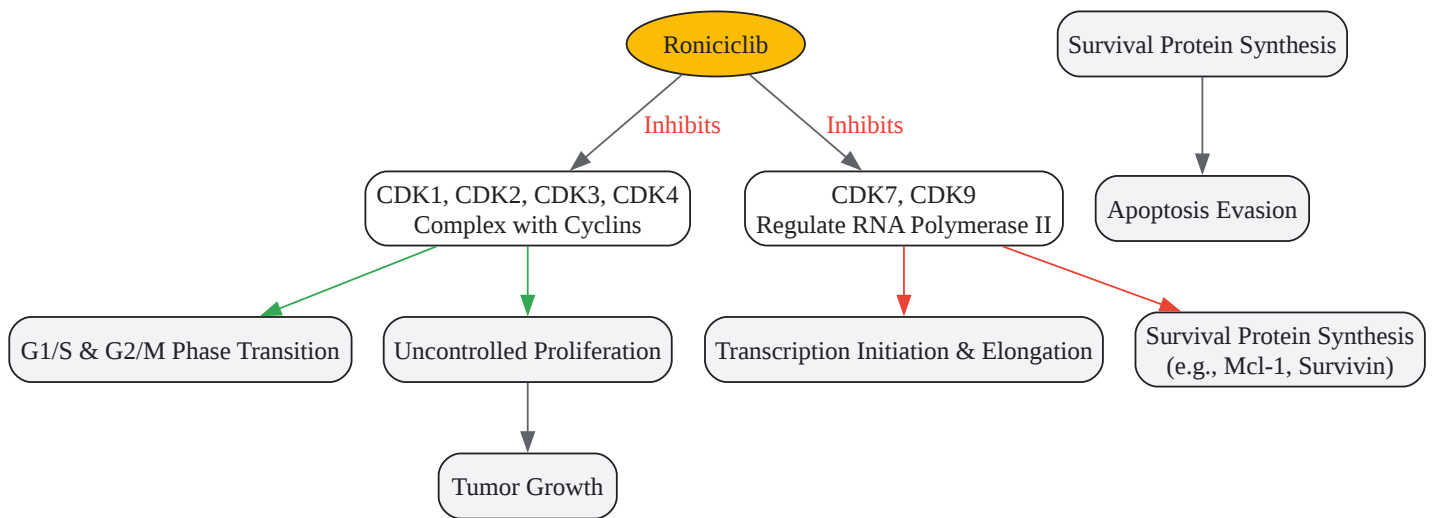
Roniciclib: Core Drug Profile

The table below summarizes the fundamental characteristics of **Roniciclib**.

Attribute	Description
Generic Name	Roniciclib [1]
Code/CAS Number	BAY 1000394 / 1223498-69-8 [1]
Chemical Formula	$C_{18}H_{21}F_3N_4O_3S$ [1]
Molecular Weight	430.45 g/mol [1]
Mechanism of Action	Potent, oral small-molecule pan-CDK inhibitor [2] [3].
Primary Targets (IC ₅₀ ≤ ~20 nM)	Cell-cycle CDKs: CDK1, CDK2, CDK3, CDK4 [3] [1]. Transcriptional CDKs: CDK7, CDK9. Also inhibits non-CDK kinases like Aurora A (IC ₅₀ ≤ 50 nM) [3].
Status	Investigational; clinical development appears discontinued (studies terminated/withdrawn) [1].

CDK Signaling Pathway and Roniciclib's Mechanism

Roniciclib simultaneously targets two key CDK families, disrupting both cell cycle progression and oncogenic transcription.



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Roniciclib's dual inhibition of cell cycle and transcriptional CDKs [2] [3].

- **Cell Cycle Arrest:** By inhibiting CDK1, CDK2, and CDK4, **roniciclib** disrupts the orderly progression from G2 to M phase, leading to **G2/M phase arrest** [3] [4]. This prevents cancer cells from undergoing mitosis.
- **Transcriptional Repression:** Inhibition of CDK7 and CDK9 blocks the phosphorylation of RNA polymerase II, a critical step in gene transcription. This rapidly reduces the levels of short-lived **pro-survival proteins** like Mcl-1 and survivin, tipping the balance toward **apoptosis** [2] [3].
- **Caspase-3 Activation:** The drug induces **cleavage and activation of caspase-3**, a key executioner protease in the apoptotic pathway, as demonstrated in anaplastic thyroid cancer (ATC) and medullary thyroid cancer (MTC) cell lines [3] [4].

Preclinical Efficacy and Cytotoxicity Data

Roniciclib demonstrated potent, dose-dependent anti-proliferative and pro-apoptotic effects across various cancer models.

Cancer Model	Experimental Finding	Key Metrics
Anaplastic Thyroid Cancer (ATC)	Dose-dependent cytotoxicity & G2/M phase arrest [3].	Median-Effect Dose (Dm): 9.7 - 16.4 nM [3].
Medullary Thyroid Cancer (MTC)	Dose-dependent cytotoxicity & caspase-3 activation [4].	Median-Effect Dose (Dm): 9.6 - 16.8 nM [4].
ATC & MTC (In Vivo)	Significant tumor growth inhibition in xenograft models; combination with sorafenib showed enhanced efficacy in MTC [3] [4].	No reported morbidity, indicating tolerable toxicity in these models [4].
Small-Cell Lung Cancer (SCLC) Xenografts	Potent efficacy in inhibiting tumor growth; additive effect when combined with cisplatin/etoposide without worsening tolerability [2].	

Detailed Experimental Protocols

For researchers seeking to replicate or analyze key studies, here are the core methodologies used in preclinical evaluations.

In Vitro Cytotoxicity and IC₅₀ Determination

- Cell Lines:** Human cancer cell lines (e.g., ATC lines 8505C, 8305C, KAT18; MTC lines TT, DRO81-1) [3] [4].
- Proliferation Assay:** Cells treated with a series of **roniciclib** concentrations (e.g., two-fold dilutions from 100 nM). Cytotoxicity is measured over 2-4 days using **Lactate Dehydrogenase (LDH)** release assay or by direct counting of viable cells [3] [4].
- Data Analysis:** Dose-response curves are analyzed using software like **CompuSyn** to calculate the **median-effect dose (Dm)**, which reflects IC₅₀ [3] [4].

Apoptosis Analysis via Caspase-3 Activity

- **Assay Principle:** A fluorometric assay kit measures the cleavage of a caspase-3-specific substrate, which generates a fluorescent signal proportional to enzyme activity [3] [4].
- **Protocol:** Cells treated with **ronidazole** (e.g., 25-100 nM) or vehicle for 24 hours. Cell lysates are incubated with the substrate. Fluorescence is measured, and data is presented as optical density (OD) units. Activation is confirmed by immunofluorescence staining for **cleaved caspase-3** [3] [4].

Cell Cycle Distribution Analysis

- **Staining:** Cells treated with **ronidazole** (e.g., 25 nM for 24 hours), then fixed and stained with **Propidium Iodide (PI)**, which binds to DNA [3].
- **Analysis:** DNA content is analyzed by **flow cytometry**. The percentage of cells in G0/G1, S, and G2/M phases is quantified based on DNA content. **Ronidazole** typically shows a significant increase in the proportion of cells in the G2/M phase [3].

Clinical Trial Data and Safety Profile

Clinical evaluation identified an acceptable safety profile and preliminary efficacy, though development was halted.

Parameter	Details from Phase I Studies
Recommended Schedule	3 days on / 4 days off, 21-day cycle (5 mg twice daily) was better tolerated than 4 weeks on / 2 weeks off [2].
Recommended Phase II Dose (RP2D)	5 mg twice daily (3 days on/4 days off) for solid tumors [2].
Most Common Related Adverse Events	Nausea (76.6%), fatigue (65.8%), diarrhoea (63.1%), vomiting (57.7%) [2].
Pharmacokinetics	Rapid absorption after oral administration; exposure increased dose-proportionally [2].
Efficacy (Disease Control Rate)	Ovarian cancer: 40.9% (n=25). SCLC: 17.4% (n=33). Tumors with CDK-pathway mutations: 33.3% (n=6) [2].

Parameter	Details from Phase I Studies
Clinical Status	Studies were terminated or withdrawn, indicating discontinuation of clinical development [1].

Research Implications and Context

- **Pan-CDK Inhibition vs. Selectivity:** **Roniciclib** represents the "first-generation" approach of broad CDK inhibition. While this demonstrated broad anti-proliferative potential, subsequent drug development has shifted toward more **selective inhibitors** (e.g., CDK4/6 inhibitors like palbociclib in breast cancer) to improve therapeutic windows [5] [6].
- **Overcoming Resistance:** Preclinical data showing efficacy in ATC and MTC, which are often treatment-resistant, provides a rationale for targeting CDKs in aggressive cancers with limited options [3] [4]. The enhanced effect in combination with sorafenib in MTC highlights a promising combinatorial strategy [4].

The research on **ronniciclib** provides a valuable foundational understanding of pan-CDK inhibition, which continues to inform the development of newer, more targeted therapeutic agents.

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